molecular formula C12H14N2O2 B13061259 (2S)-2-Amino-3-(1-methyl-1H-indol-4-yl)propanoicacid

(2S)-2-Amino-3-(1-methyl-1H-indol-4-yl)propanoicacid

Cat. No.: B13061259
M. Wt: 218.25 g/mol
InChI Key: GANDSICLGWTHTL-JTQLQIEISA-N
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Description

(2S)-2-Amino-3-(1-methyl-1H-indol-4-yl)propanoicacid is a compound that belongs to the class of amino acids It features an indole ring, which is a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(1-methyl-1H-indol-4-yl)propanoicacid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and amino acid precursors.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as crystallization, chromatography, or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(1-methyl-1H-indol-4-yl)propanoicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The indole ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce halogenated indole compounds.

Scientific Research Applications

(2S)-2-Amino-3-(1-methyl-1H-indol-4-yl)propanoicacid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its role in biological processes and interactions with enzymes.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(1-methyl-1H-indol-4-yl)propanoicacid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to receptors, modulating cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring structure.

    Serotonin: A neurotransmitter derived from tryptophan.

    Melatonin: A hormone involved in regulating sleep-wake cycles.

Uniqueness

(2S)-2-Amino-3-(1-methyl-1H-indol-4-yl)propanoicacid is unique due to its specific structural features and potential applications. Its indole ring and amino acid moiety make it a versatile compound for various scientific and industrial purposes.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

(2S)-2-amino-3-(1-methylindol-4-yl)propanoic acid

InChI

InChI=1S/C12H14N2O2/c1-14-6-5-9-8(3-2-4-11(9)14)7-10(13)12(15)16/h2-6,10H,7,13H2,1H3,(H,15,16)/t10-/m0/s1

InChI Key

GANDSICLGWTHTL-JTQLQIEISA-N

Isomeric SMILES

CN1C=CC2=C(C=CC=C21)C[C@@H](C(=O)O)N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)CC(C(=O)O)N

Origin of Product

United States

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